molecular formula C18H15F3N4O2 B2954751 (1H-benzo[d]imidazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034622-02-9

(1H-benzo[d]imidazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2954751
CAS No.: 2034622-02-9
M. Wt: 376.339
InChI Key: VGHMENZHNXWLHA-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole derivatives are synthesized via various methods. One common method involves the cyclocondensation between substituted aromatic aldehydes and o-phenylene diamine . The use of nano-catalysts like ZnO-NPs has been reported to yield higher product amounts, shorter reaction times, and recyclable catalysts .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole and its derivatives show a wide variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Novel Synthesis Methods

Research has demonstrated innovative synthetic approaches to create compounds with benzo[d]imidazole cores. For instance, a novel tandem annulation reaction was used to synthesize "Ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate," showcasing a method to create complex molecules under mild conditions, which could be potentially applicable to synthesize related compounds (Yan-qing Ge et al., 2011).

Optical and Material Applications

Another study focused on the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, revealing that these compounds exhibit remarkable optical properties such as large Stokes' shifts and tunable quantum yields. These findings indicate potential applications in creating low-cost luminescent materials (G. Volpi et al., 2017).

Antimicrobial and Anticancer Potential

Furthermore, compounds featuring (1H-benzo[d]imidazol-2-yl) and related frameworks have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For example, a study introduced conjugates acting as tubulin polymerization inhibitors, displaying significant cytotoxicity against certain human cancer cell lines (Kishore Mullagiri et al., 2018).

Antioxidant and Antimicrobial Activities

Derivatives of benzo[d]imidazole have also been explored for their antioxidant and antimicrobial activities. A study synthesized new compounds to evaluate these properties, alongside investigating their quantitative structure-activity relationships and molecular docking, indicating their potential in drug development (F. Bassyouni et al., 2012).

Antiviral Applications

Another research focused on synthesizing benzofuran-transition metal complexes with (1H-benzo[d]imidazol-2-yl) moieties, demonstrating significant HIV inhibitory activity, suggesting potential in developing new antiviral drugs (S. Galal et al., 2010).

Properties

IUPAC Name

3H-benzimidazol-5-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2/c19-18(20,21)12-3-5-22-16(8-12)27-13-4-6-25(9-13)17(26)11-1-2-14-15(7-11)24-10-23-14/h1-3,5,7-8,10,13H,4,6,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHMENZHNXWLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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